3-(2,2,2-Trifluoroethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)acetophenone with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include lithium dialkylamides, acids, and bases
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The trifluoroethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)phenacyl bromide can be compared with other similar compounds, such as:
Phenacyl Bromide: Lacks the trifluoroethoxy group, making it less reactive and stable.
3-(2,2,2-Trifluoroethoxy)acetophenone: Similar structure but lacks the bromine atom, limiting its reactivity in substitution reactions.
2-Bromo-1-(3-(2,2,2-trifluoroethoxy)phenyl)ethanone: Another related compound with similar reactivity but different applications.
Properties
Molecular Formula |
C10H8BrF3O2 |
---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-bromo-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-9(15)7-2-1-3-8(4-7)16-6-10(12,13)14/h1-4H,5-6H2 |
InChI Key |
KMFUDMSEIOGPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.